![molecular formula C15H20N2O5S B1220216 4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1-methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester is an amidobenzoic acid.
Scientific Research Applications
Na+/H+ Antiporter Inhibitors
4-[[1-Methylsulfonyl-4-piperidinyl]oxomethyl]amino benzoic acid methyl ester is investigated for its potential role as an Na+/H+ antiporter inhibitor, particularly in the context of cardiac ischemia and reperfusion. These inhibitors are beneficial for preserving cellular integrity and functional performance in acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Synthesis and Crystal Structure
The compound is involved in the synthesis and structural analysis of related chemical compounds. For example, a study focusing on 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester highlights its crystal structure and molecular properties (Ming & South, 2004).
Amino Acid Sulfonamides
Research into creating new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride includes exploration of the interactions with amino acid methyl esters, which can lead to corresponding amino acid sulfonamide derivatives (Riabchenko et al., 2020).
Selective Reagent for Anion Removal
This chemical is also used in developing selective reagents for the removal and recovery of various anions, like chromate, molybdate, tungstate, and vanadate, from aqueous solutions. Its ability to precipitate these anions selectively is of significant research interest (Heininger & Meloan, 1992).
Synthesis of Heterocyclic Azo Dyes
The compound plays a role in the synthesis of heterocyclic azo dyes. Studies have shown the effectiveness of using this compound in creating isomeric pairs of heterocyclic azo dyes with enhanced pH stability (Wang, Zhao, Qian, & Huang, 2018).
EP1 Receptor Selective Antagonists
In the field of medicinal chemistry, this compound is studied for its potential as an EP1 receptor selective antagonist. Analogues of this compound have shown optimized antagonist activity in vivo (Naganawa et al., 2006).
properties
Product Name |
4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester |
|---|---|
Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H20N2O5S/c1-22-15(19)12-3-5-13(6-4-12)16-14(18)11-7-9-17(10-8-11)23(2,20)21/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
InChI Key |
NUQPBQGXQKBZAJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



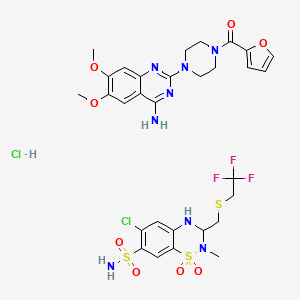
![(2S,3S,4R,5R,6R)-6-[(10S,11R,13S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid](/img/structure/B1220134.png)
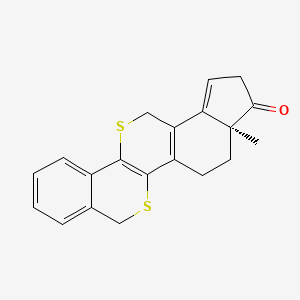
![2-[(E)-(2-Pyridinylimino)methyl]phenol](/img/structure/B1220136.png)
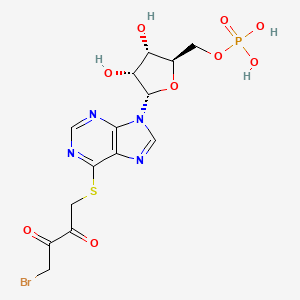
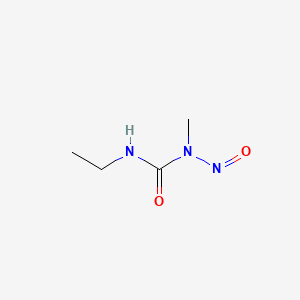
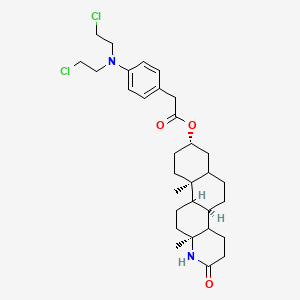



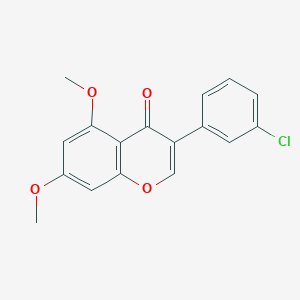
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl(2s,3r)-3-Hydroxy-4-(N-Isobutylbenzo[d][1,3]dioxole-5-Sulfonamido)-1-Phenylbutan-2-Ylcarbamate](/img/structure/B1220155.png)

